5,8-Difluorochroman-4-amine is a fluorinated organic compound belonging to the chroman-4-amine family. It features a chroman ring with two fluorine atoms substituted at the 5 and 8 positions, and an amine group at the 4 position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific fields.
5,8-Difluorochroman-4-amine is classified as a chroman derivative. Its molecular formula is C9H8F2N, with a molecular weight of approximately 168.16 g/mol. The compound is primarily synthesized for research purposes, particularly in medicinal chemistry and organic synthesis.
The synthesis of 5,8-Difluorochroman-4-amine typically begins with (R)-5,8-difluorochroman-4-ol as the starting material. The hydroxyl group in this precursor is reduced to an amine group through various reduction processes.
5,8-Difluorochroman-4-amine has a chroman core structure characterized by a fused benzene and tetrahydrofuran ring system. The fluorine atoms are located at the 5 and 8 positions of the chroman ring, while the amine group is positioned at the 4 position.
5,8-Difluorochroman-4-amine can undergo various chemical reactions:
The specific conditions for these reactions depend on the reagents used and the desired products. For instance, oxidation reactions typically require controlled conditions to avoid overoxidation.
The mechanism of action for 5,8-Difluorochroman-4-amine involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for these targets. The amine group facilitates interactions with biological molecules, potentially modulating various biochemical pathways.
Research into its specific mechanisms is ongoing, particularly regarding its potential roles in enzyme inhibition and receptor binding within biological systems.
5,8-Difluorochroman-4-amine exhibits several notable physical properties:
The chemical properties of 5,8-Difluorochroman-4-amine include:
Relevant data regarding melting point, boiling point, and density may not be explicitly detailed in available sources but are critical for practical applications.
5,8-Difluorochroman-4-amine has several scientific uses:
The ketone precursor, 5,8-difluorochroman-4-one, serves as the cornerstone for reductive amination routes. This approach condenses the ketone with ammonia or ammonium salts in the presence of reducing agents, directly installing the amine functionality. Stereoselectivity challenges emerge from the prochiral nature of the ketone, necessitating chiral catalysts or resolution techniques. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0-5°C with ammonium acetate achieves imine formation followed by reduction, yielding the racemic amine in ~65% conversion [3]. However, diastereomeric byproducts from carbonyl reduction (chroman-4-ol) often contaminate the product stream, requiring rigorous purification.
Recent advances employ chiral directing groups. In situ formation of imines with (R)-1-phenylethylamine followed by stereoselective reduction with L-Selectride® provides diastereomerically enriched intermediates (dr > 8:1). Subsequent hydrogenolytic cleavage liberates the (S)-5,8-difluorochroman-4-amine with 92% ee but elongates the synthetic sequence . Alternative protocols utilizing transfer hydrogenation catalysts like RuCl(S,S)-Tsdpen in HCO₂H/Et₃N at 40°C enable direct asymmetric reductive amination, achieving 85% yield and 90% ee for the (R)-enantiomer [3]. Solvent choice critically influences enantioselectivity; polar aprotic solvents (DMF, NMP) generally enhance catalyst performance versus protic solvents.
Table 1: Reductive Amination Conditions for 5,8-Difluorochroman-4-one
Reducing System | Chiral Modifier | Solvent | Temp (°C) | Yield (%) | ee (%) |
---|---|---|---|---|---|
NaBH₃CN/NH₄OAc | None | MeOH | 0-5 | 65 | 0 (Racemic) |
HCO₂H/Et₃N | RuCl[(S,S)-Tsdpen] | DMF | 40 | 85 | 90 (R) |
L-Selectride® | (R)-1-PEA* | THF | -78 | 72** | 92 (S) |
NaBH(OAc)₃ | (S)-TRIPSA* | DCM | 25 | 78 | 88 (S) |
(R)-1-PEA = (R)-1-Phenylethylamine; * Yield after deprotection; * (S)-3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate*
Catalytic asymmetric methodologies offer efficient access to single enantiomers without resolution. Three dominant strategies exist: chiral auxiliary-mediated synthesis, enzymatic resolution, and transition metal-catalyzed hydrogenation.
Chiral Pool Utilization: Starting from naturally occurring chiral terpenes or amino acids remains cost-effective for small-scale production. Condensation of 5,8-difluorochroman-4-one with (-)-menthyl chloroformate forms a chiral imide. Diastereoselective reduction using DIBAL-H at -40°C achieves >95% de, and subsequent hydrazinolysis cleaves the auxiliary to furnish (S)-5,8-difluorochroman-4-amine in 70% overall yield . Drawbacks include stoichiometric auxiliary use and limited scalability.
Biocatalytic Dynamic Kinetic Resolution (DKR): Integrating lipases with racemization catalysts enables theoretical 100% yield. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of racemic 5,8-difluorochroman-4-amine in toluene at 45°C. Concurrent racemization of the unfavored enantiomer is facilitated by a shvo catalyst (hydroxycyclopentadienyl ruthenium complex), achieving 95% conversion to the (R)-acetate with 99% ee. Hydrolysis then delivers enantiopure (R)-amine [8]. This system operates optimally at 1M substrate concentration.
Asymmetric Hydrogenation: Preformed enamide substrates derived from 5,8-difluorochroman-4-one enable direct catalytic hydrogenation. Rhodium-DuPhos (e.g., Et-DuPhos) complexes hydrogenate Z-enamides (prepared from ketone + acetamide) at 50 psi H₂ in EtOAc/MeOH (4:1), yielding N-acetyl-(S)-5,8-difluorochroman-4-amine with 97% ee. Acidic hydrolysis (6N HCl, reflux) removes the acetyl group without racemization [3]. Iridium-P,N ligand complexes (e.g., CatASium D®) show complementary selectivity for E-enamides, generating the (R)-product.
Synthesizing the chiral alcohol intermediate prior to amination provides excellent stereocontrol. Two primary pathways exist:
Enzymatic Ketone Reduction: Ketoreductases (KREDs) selectively reduce 5,8-difluorochroman-4-one to the chiral alcohol. Screening identified KRED-119 from Lactobacillus kefir as highly (S)-selective (98% ee), while engineered KRED-147 from Candida glabrata delivers the (R)-alcohol (96% ee) [8]. Reactions utilize isopropanol (2 vol) for cofactor recycling at 30°C, achieving >90% conversion at 100 g/L substrate loading. The resulting (S)-5,8-difluorochroman-4-ol is then activated for nucleophilic displacement.
Mitsunobu Inversion & Azide Chemistry: (S)-5,8-Difluorochroman-4-ol undergoes Mitsunobu reaction with hydrazoic acid (generated in situ from NaN₃/DIPAD/PPh₃) to afford the β-azide with inversion, producing the (R)-configured azide in 88% yield. Catalytic hydrogenation (Pd/C, H₂, EtOAc) cleanly reduces the azide to (R)-5,8-difluorochroman-4-amine . Alternatively, direct activation via mesylation (MsCl, Et₃N, DCM, 0°C) followed by azide displacement (NaN₃, DMF, 80°C) and reduction provides the amine without stereoinversion.
Table 2: Multi-step Synthesis Pathways via Chroman-4-ol Intermediates
Step | Key Reaction | Reagents/Conditions | Product (Config) | Yield (%) |
---|---|---|---|---|
1 | Bioreduction | KRED-119, iPrOH, 30°C | (S)-5,8-Difluorochroman-4-ol | 92 |
2a | Mitsunobu | HN₃, DEAD, PPh₃, THF, 0°C→RT | (R)-4-Azide | 88 |
2b | Reduction | Pd/C (10%), H₂ (50 psi), EtOAc | (R)-5,8-Difluorochroman-4-amine | 95 |
Alternative Step 2 | Mesylation | MsCl, Et₃N, DCM, 0°C | Mesylate | 90 |
Alternative Step 3 | Azidation | NaN₃, DMF, 80°C | (S)-4-Azide | 85 |
Continuous flow technology enhances reproducibility, safety, and throughput for hazardous or fast reactions in the 5,8-difluorochroman-4-amine sequence. Key implementations include:
Reductive Amination: A packed-bed reactor containing immobilized Ru-Tsdpen catalyst enables continuous asymmetric reductive amination. A solution of 5,8-difluorochroman-4-one (0.5M in DMF), HCO₂H, and Et₃N (5:2 ratio) flows through the catalyst cartridge (30 cm x 10 mm ID) at 0.2 mL/min and 60°C. Steady-state operation achieves 92% conversion to (R)-amine with 94% ee over 120 hours [6]. Catalyst leaching remains <0.1 ppm.
Azide Reduction: Catalytic hydrogenation of azide intermediates under batch conditions poses explosion risks. Flow systems with Pt/Al₂O³ catalyst cartridges (ThalesNano H-Cube Pro®) mitigate this. Substrate solution (0.3M in EtOH/H₂O 9:1) flows at 1.0 mL/min with 60 bar H₂, 50°C, achieving >99% conversion to the amine with residence times <2 minutes [6].
Integrated Synthesis: Microfluidic systems combine ketone synthesis, enzymatic reduction, and azidation/reduction. A three-stage system produces (S)-5,8-difluorochroman-4-amine from 2',5'-difluoro-2-hydroxyacetophenone and allyl bromide via Claisen rearrangement, cyclization, enzymatic reduction (immobilized KRED), mesylation, and azide reduction. Total residence time is <8 hours, with 68% overall yield and >99% purity [6].
Final enantiopurity and chemical purity depend critically on purification.
Recrystallization: Salt formation enables efficient diastereomeric enrichment. Dissolving crude racemic amine (10 g) in hot IPA (150 mL) and adding 1 equivalent of (2R,3R)-di-O-benzoyltartaric acid (DBTA) induces selective crystallization of the (R)-amine-DBTA salt upon cooling. Filtration and basification (2N NaOH) liberate (R)-5,8-difluorochroman-4-amine in 98.5% ee and 95% chemical purity with 40% recovery [2]. Solvent optimization identifies heptane/ethyl acetate (7:3) as optimal for free base recrystallization (mp 112-114°C), yielding 99.0% pure product after two crops.
Chromatography: Simulated moving bed (SMB) chromatography is vital for non-crystallizing enantiomers or complex mixtures. Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD®) resolve racemates using n-hexane/ethanol (85:15) mobile phase at 25°C. SMB achieves productivity of 1.2 kg racemate/L CSP/day with >99% ee and >99% purity for both enantiomers . While costlier than recrystallization, SMB offers continuous operation ideal for multi-tonne production.
Table 3: Purification Performance Comparison
Method | Conditions | Throughput | ee (%) | Chemical Purity (%) | Cost (Relative) |
---|---|---|---|---|---|
(R)-DBTA Salt Crystal. | IPA, 0-5°C cooling | Medium (Batch) | 98.5 | 95 | Low |
Free Base Crystal. | Heptane/EtOAc (7:3) | Medium (Batch) | 99.0 | 99 | Low |
SMB Chromatography | Chiralcel OD®, Hexane/EtOH 85:15 | High (Continuous) | 99.5 | 99.5 | High |
Prep. HPLC (Batch) | Chiralpak AD-H, Hexane/IPA 90:10 | Very Low | 99.9 | 99 | Very High |
Hybrid Approaches: Combining initial SMB enrichment with final recrystallization maximizes purity while controlling costs. SMB output at 96% ee is recrystallized from heptane/ethyl acetate to achieve pharma-grade material (>99.5% ee, >99.8% chemical purity) with 30% lower solvent consumption than pure chromatographic processes [2] .
Comprehensive Compound Table
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7